molecular formula C9H13N5 B13313650 4-ethyl-1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine

4-ethyl-1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine

Cat. No.: B13313650
M. Wt: 191.23 g/mol
InChI Key: UWBUSPCBKWIMPL-UHFFFAOYSA-N
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Description

4-ethyl-1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. Common reaction conditions include:

    Solvents: Ethanol, methanol, or acetic acid.

    Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Temperature: Reactions are often carried out at reflux temperatures.

Industrial Production Methods

Industrial production methods for pyrazole derivatives may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: Halogenation or alkylation reactions using halogenating agents or alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-ethyl-1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazole-3,5-diamine: Another pyrazole derivative with similar structural features.

    4-methyl-1H-pyrazole-3-amine: Differing by the presence of a methyl group instead of an ethyl group.

    3,5-dimethyl-1H-pyrazole-4-amine: Featuring two methyl groups on the pyrazole ring.

Uniqueness

4-ethyl-1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

4-ethyl-2-methyl-5-(1H-pyrazol-4-yl)pyrazol-3-amine

InChI

InChI=1S/C9H13N5/c1-3-7-8(6-4-11-12-5-6)13-14(2)9(7)10/h4-5H,3,10H2,1-2H3,(H,11,12)

InChI Key

UWBUSPCBKWIMPL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CNN=C2)C)N

Origin of Product

United States

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